DL-Lysine-13C6 (hydrochloride)
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Overview
Description
DL-Lysine-13C6 (hydrochloride) is a stable isotope-labeled compound of lysine, an essential amino acid. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology. Lysine itself is a basic ketogenic amino acid with a protonated alkyl amino group, and it plays a crucial role in protein biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Lysine-13C6 (hydrochloride) can be synthesized through the incorporation of carbon-13 isotopes into the lysine molecule. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that form lysine. The reaction conditions typically include controlled temperature and pH to ensure the proper incorporation of the isotopes .
Industrial Production Methods: Industrial production of DL-Lysine-13C6 (hydrochloride) involves large-scale synthesis using carbon-13 labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: DL-Lysine-13C6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, which is an important intermediate in the cross-linking of collagen and elastin.
Reduction: Reduction reactions can convert lysine derivatives back to lysine.
Substitution: Lysine can undergo substitution reactions where its amino groups participate in forming new bonds with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of acylating agents or alkylating agents under controlled pH.
Major Products:
Oxidation: Allysine and its derivatives.
Reduction: Lysine and reduced lysine derivatives.
Substitution: Various lysine conjugates depending on the substituent used.
Scientific Research Applications
DL-Lysine-13C6 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in stable isotope labeling experiments to study metabolic pathways and protein turnover.
Biology: Employed in mass spectrometry-based proteomics to quantify protein expression and modifications.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of lysine-containing drugs.
Industry: Applied in the production of labeled proteins for structural and functional studies
Mechanism of Action
The mechanism of action of DL-Lysine-13C6 (hydrochloride) involves its incorporation into proteins during biosynthesis. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic fate of lysine in various biological systems. Lysine degradation results in the formation of acetoacetate, and its acetylation/deacetylation in histones regulates chromatin organization .
Comparison with Similar Compounds
L-Lysine-13C6 (hydrochloride): Similar in structure but only contains the L-isomer.
L-Lysine-15N2 (hydrochloride): Labeled with nitrogen-15 isotopes instead of carbon-13.
DL-Lysine-15N2 (hydrochloride): Contains both D and L isomers labeled with nitrogen-15
Uniqueness: DL-Lysine-13C6 (hydrochloride) is unique due to its carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) and mass spectrometry studies. The presence of both D and L isomers allows for broader applications in racemic mixture studies compared to compounds containing only one isomer .
Properties
Molecular Formula |
C6H15ClN2O2 |
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Molecular Weight |
188.60 g/mol |
IUPAC Name |
2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
BVHLGVCQOALMSV-BVNCJLROSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2][13CH]([13C](=O)O)N.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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